

2-(4-Chlorophenoxy)malondialdehyde chemical properties

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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)malondialdehyde

CAS No.: 849021-40-5

Cat. No.: B1364558

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Technical Guide: 2-(4-Chlorophenoxy)malondialdehyde

A Strategic C3 Synthon for Heterocyclic Drug Discovery

Executive Summary

2-(4-Chlorophenoxy)malondialdehyde (CAS: 849021-40-5) is a highly reactive 1,3-dicarbonyl equivalent. Structurally, it consists of a malondialdehyde backbone substituted at the C2 position with a 4-chlorophenoxy moiety. This specific substitution pattern is valuable in medicinal chemistry for "scaffold hopping," allowing researchers to introduce a lipophilic, metabolically robust 4-chlorophenoxy group into the 4-position of pyrazoles or the 5-position of pyrimidines.

This guide outlines the physicochemical profile, the Vilsmeier-Haack synthetic route, and the divergent reactivity of this compound in heterocyclic synthesis.

Chemical Identity & Physicochemical Profile[1][2][3]

The molecule exists in equilibrium between its dialdehyde and enol forms, with the enol form typically predominating in the solid state due to intramolecular hydrogen bonding.

Property	Data
CAS Number	849021-40-5
IUPAC Name	2-(4-Chlorophenoxy)propanedial
Molecular Formula	C ₉ H ₇ ClO ₃
Molecular Weight	198.60 g/mol
Appearance	Brown to tan solid
Melting Point	116–118 °C
Solubility	Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Stability	Stable under ambient conditions; hygroscopic. Store under inert gas.

Synthetic Pathway: The Arnold-Vilsmeier Route

The most robust synthesis of 2-substituted malondialdehydes involves the Arnold-Vilsmeier formylation of the corresponding acetic acid derivative. This reaction utilizes the "Vilsmeier reagent" (generated in situ from POCl₃ and DMF) to effect a double formylation followed by decarboxylation.

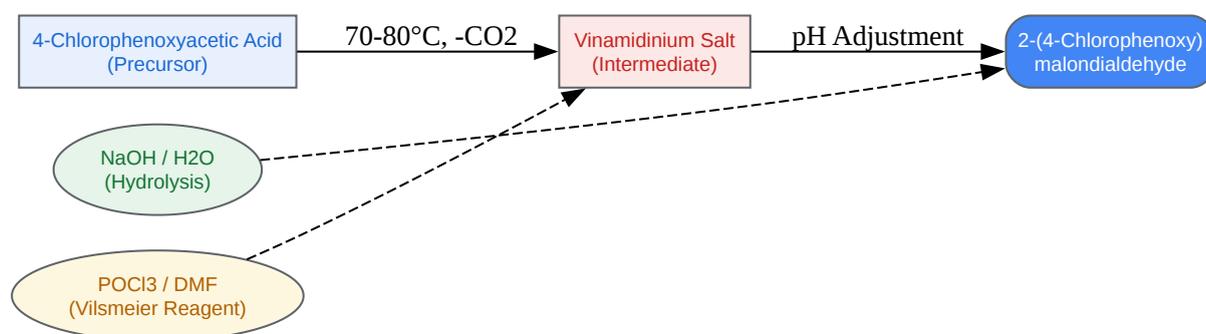
Reaction Mechanism[4][5]

- **Activation:** 4-Chlorophenoxyacetic acid is converted to its acid chloride or mixed anhydride by POCl₃.
- **Formylation & Decarboxylation:** The activated methylene group undergoes electrophilic attack by the Vilsmeier reagent (chloromethyliminium salt). A sequence of addition-elimination and decarboxylation results in a vinamidinium salt intermediate.
- **Hydrolysis:** The vinamidinium salt is hydrolyzed under basic conditions to yield the free malondialdehyde.

Experimental Protocol (Standardized)

- Reagents: 4-Chlorophenoxyacetic acid (1.0 eq), POCl₃ (2.5–3.0 eq), DMF (excess, as solvent/reagent).
- Step 1: Cool DMF to 0°C. Add POCl₃ dropwise to generate the Vilsmeier reagent.
- Step 2: Add 4-Chlorophenoxyacetic acid. Heat the mixture to 70–80°C for 4–6 hours. (Evolution of CO₂ gas will be observed).
- Step 3: Quench the reaction mixture into crushed ice.
- Step 4: Neutralize with aqueous NaOH or NaOAc to pH 5–6. The vinamidinium intermediate hydrolyzes, and the product precipitates.
- Step 5: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Synthesis Workflow Diagram



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Caption: The Arnold-Vilsmeier synthesis pathway converting the acetic acid precursor to the final malondialdehyde via a vinamidinium salt.

Reactivity Profile & Heterocyclic Synthesis

2-(4-Chlorophenoxy)malondialdehyde acts as a 1,3-dielectrophile. It condenses avidly with dinucleophiles to form 5- or 6-membered aromatic heterocycles. The 4-chlorophenoxy group remains intact, positioned strategically on the heteroaromatic ring.

Synthesis of Pyrazoles

Reaction with hydrazines yields 4-substituted pyrazoles.

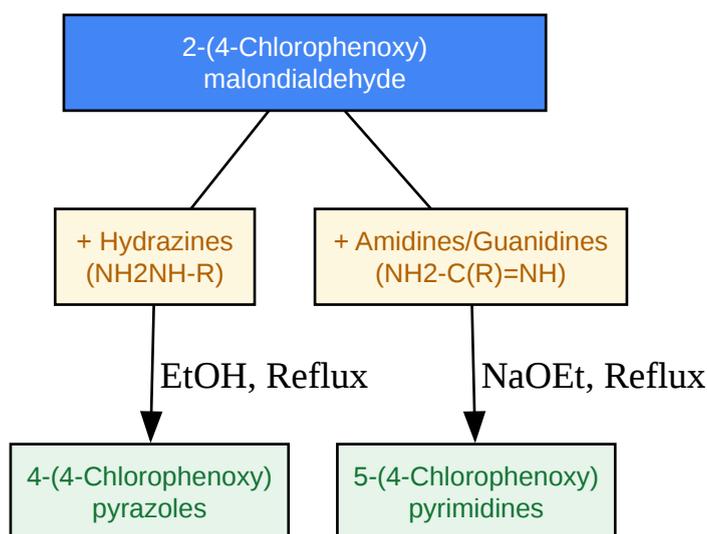
- Reagents: Hydrazine hydrate (R=H) or Phenylhydrazine (R=Ph).
- Conditions: Ethanol, reflux, catalytic acetic acid.
- Product: 4-(4-chlorophenoxy)-1H-pyrazole.
- Mechanism: Double condensation (Schiff base formation).

Synthesis of Pyrimidines

Reaction with amidines, guanidines, or ureas yields 5-substituted pyrimidines.

- Reagents: Guanidine HCl (R=NH₂), Acetamidine (R=Me), or Urea (R=OH).
- Conditions: Ethanol/NaOEt (basic conditions required to liberate the free base of the amidine).
- Product: 5-(4-chlorophenoxy)pyrimidine derivatives.

Divergent Synthesis Diagram



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Caption: Divergent synthesis showing the transformation of the core scaffold into pyrazoles and pyrimidines.

Applications in Drug Discovery

The 4-chlorophenoxy moiety is a privileged substructure in medicinal chemistry. It is often used to:

- **Enhance Lipophilicity:** Improves membrane permeability.
- **Block Metabolism:** The chlorine atom at the para-position blocks CYP450-mediated oxidation of the phenyl ring.
- **Target Binding:** Provides hydrophobic interactions within enzyme active sites (e.g., kinase hydrophobic pockets).

Example Application:

- **Kinase Inhibitors:** 5-substituted pyrimidines derived from this synthon mimic the ATP adenine ring, with the phenoxy group extending into the solvent-accessible region or hydrophobic back-pocket.

Handling and Stability

- **Storage:** Store in a tightly sealed container at 2–8°C. The compound is air-sensitive over long periods (oxidation to carboxylic acids) and hygroscopic.
- **Safety:** Like many dialdehydes, it is a potential skin and eye irritant. Use standard PPE (gloves, goggles, fume hood).
- **Purification:** If the solid darkens upon storage, recrystallization from ethanol or sublimation is recommended to restore purity.

References

- Sigma-Aldrich. **2-(4-Chlorophenoxy)malondialdehyde** Product Sheet. CAS: 849021-40-5. [\[1\]\[2\]\[3\]\[4\] Link](#)

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